molecular formula C15H22N2O4S B4394843 N-(2-ethoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

N-(2-ethoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B4394843
M. Wt: 326.4 g/mol
InChI Key: ICGXRKRCUHAHPI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a chemical compound with a complex structure that includes an ethoxyphenyl group, a methylsulfonyl group, and a piperidinecarboxamide moiety

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the ethoxyphenyl intermediate: This involves the reaction of an appropriate phenol derivative with ethyl bromide under basic conditions to introduce the ethoxy group.

    Introduction of the methylsulfonyl group: This step involves the reaction of the ethoxyphenyl intermediate with methylsulfonyl chloride in the presence of a base to form the methylsulfonyl derivative.

    Formation of the piperidinecarboxamide: The final step involves the reaction of the methylsulfonyl derivative with piperidine and a suitable carboxylating agent to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylsulfonyl groups can be replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-ethoxyphenyl)-2-[(methylsulfonyl)anilino]acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of a piperidinecarboxamide group.

    Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate: This compound has a glycine derivative instead of a piperidinecarboxamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-21-14-9-5-4-8-13(14)16-15(18)12-7-6-10-17(11-12)22(2,19)20/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGXRKRCUHAHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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